

(4R)-4-Methoxy-D-proline methyl ester HCl structural analysis

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Compound of Interest

Compound Name: (4R)-4-Methoxy-D-proline methyl ester HCl

CAS No.: 1628605-28-6

Cat. No.: B2895255

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An In-Depth Technical Guide to the Structural Analysis of **(4R)-4-Methoxy-D-proline methyl ester HCl**

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS: 1628605-28-6). As a substituted proline analog, this compound holds significance in medicinal chemistry and peptide science, where precise structural and stereochemical integrity are paramount for biological activity and material properties.^{[1][2]} This document outlines an integrated analytical approach, combining spectroscopic and crystallographic techniques to deliver an unambiguous structural assignment. We will detail the causality behind the selection of each technique, provide field-proven experimental protocols, and present expected data in a clear, comparative format. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical research sectors.

Introduction: The Imperative for Rigorous Structural Verification

(4R)-4-Methoxy-D-proline methyl ester HCl is a chiral heterocyclic compound featuring a D-proline scaffold, a key building block in synthetic chemistry. The proline ring's conformational

rigidity uniquely influences peptide structures, making its derivatives valuable tools for designing novel therapeutics and materials.[1][2] The molecule possesses two stereocenters at the C2 and C4 positions, a methoxy ether, and a methyl ester functionality, presented as a hydrochloride salt.

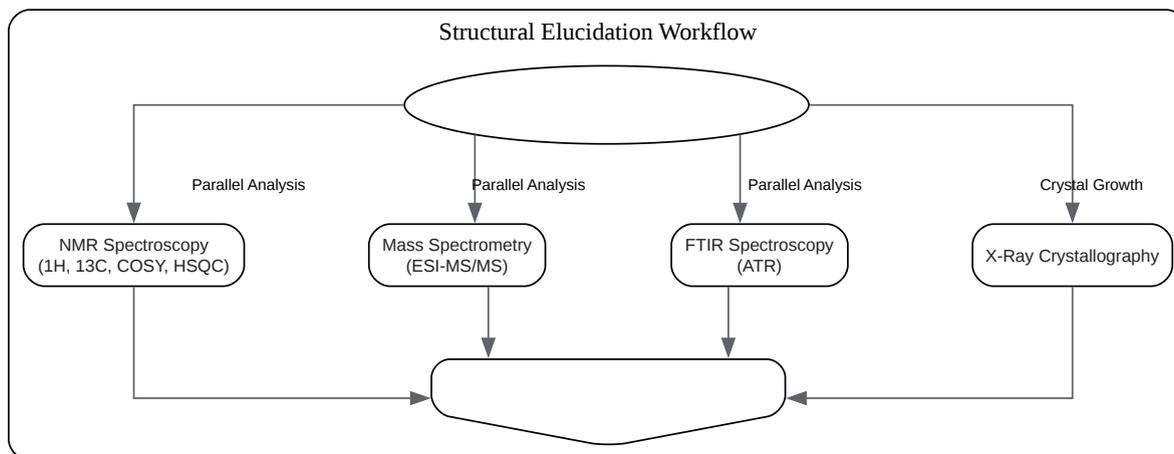
The precise determination of its three-dimensional structure is not merely an academic exercise; it is a critical requirement for its application. The absolute configuration ((2R, 4R)), the relative orientation of the substituents, and the conformational preference of the pyrrolidine ring directly govern its interaction with biological targets and its utility in stereoselective synthesis. This guide details the multi-technique workflow required to confirm the identity, purity, connectivity, and absolute stereochemistry of this molecule.

Compound Profile

| Property | Value |
|-------------------------|--|
| IUPAC Name | methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride[3] |
| CAS Number | 1628605-28-6[3][4] |
| Molecular Formula | C ₇ H ₁₄ ClNO ₃ [3][4] |
| Molecular Weight | 195.64 g/mol [3][4] |
| Predicted Boiling Point | 205.8 ± 40.0 °C[5] |
| Predicted Density | 1.10 ± 0.1 g/cm ³ [5] |

The Analytical Workflow: An Integrated Spectroscopic and Crystallographic Approach

No single analytical technique can provide a complete structural picture. A synergistic approach is essential for a self-validating conclusion. Our workflow integrates Nuclear Magnetic Resonance (NMR) for constitutional and configurational analysis, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and Single-Crystal X-ray Crystallography for definitive 3D structural determination.



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Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

Expertise & Experience (Causality): NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this specific compound, ^1H and ^{13}C NMR will confirm the presence of the pyrrolidine ring, the methyl ester, and the methoxy group. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning each proton and carbon, tracing the spin-spin coupling pathways through the entire structure. The coupling constants (J-values) derived from the ^1H spectrum are critical for deducing the relative stereochemistry of the substituents on the five-membered ring. While standard NMR in an achiral solvent cannot distinguish between enantiomers, it can confirm the trans configuration of the C2 and C4 substituents.[6][7]

Experimental Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.
- **1D 1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
- **1D ^{13}C NMR Acquisition:** Acquire the carbon spectrum, often using a proton-decoupled pulse sequence.
- **2D NMR Acquisition:**
 - **COSY:** Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings (e.g., H2-H3, H3-H4, H4-H5).
 - **HSQC:** Acquire a gradient-enhanced HSQC spectrum to correlate each proton directly to its attached carbon atom.
- **Data Analysis:** Process the spectra using appropriate software. Integrate 1H signals, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Correlate signals using the 2D spectra to build the molecular framework.

Expected Data Summary

| Group | ¹ H Chemical Shift (δ, ppm) | ¹³ C Chemical Shift (δ, ppm) | Key Correlations (COSY & HSQC) |
|-------------------------------|--|---|--|
| C2-H | ~4.4 - 4.6 | ~58 - 60 | Correlates with C3 protons in COSY |
| C3-H ₂ | ~2.2 - 2.5 | ~35 - 38 | Correlates with C2-H and C4-H in COSY |
| C4-H | ~4.0 - 4.2 | ~78 - 80 | Correlates with C3 and C5 protons in COSY |
| C5-H ₂ | ~3.3 - 3.6 | ~52 - 54 | Correlates with C4-H in COSY |
| Ester -OCH ₃ | ~3.7 - 3.8 | ~52 - 53 | No COSY correlation; strong ¹ H singlet |
| Ether -OCH ₃ | ~3.2 - 3.3 | ~56 - 57 | No COSY correlation; strong ¹ H singlet |
| Ester C=O | N/A | ~170 - 172 | N/A |
| N-H ₂ ⁺ | Broad, ~9.0-10.0 | N/A | Exchanges with D ₂ O |

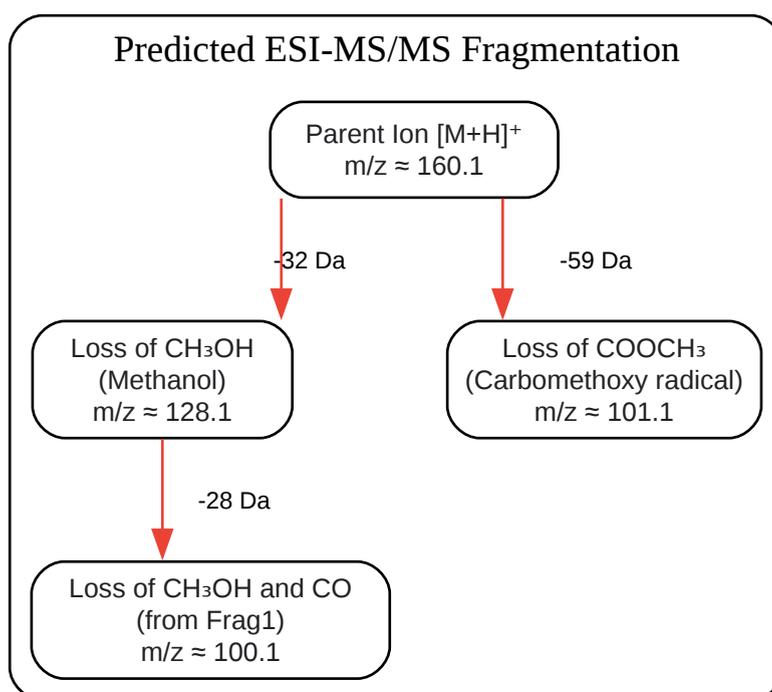
Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Expertise & Experience (Causality): Mass spectrometry is essential for confirming the molecular weight of the compound and providing fragmentation data that corroborates the proposed structure. Electrospray Ionization (ESI) is the method of choice for this polar hydrochloride salt, as it gently generates gas-phase ions from solution. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. Tandem MS (MS/MS) fragments the parent ion, and the resulting pattern can be diagnostic of the structure, often showing characteristic losses of the methyl ester or methoxy groups, consistent with the fragmentation of amino acid esters.[8][9][10]

Experimental Protocol

- Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as 50:50 methanol:water.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument for HRMS.
- Data Acquisition (Full Scan): Acquire data in positive ion mode. The primary ion observed will be the protonated molecule of the free base, $[M+H]^+$, where M is the neutral form of the compound.
- Data Acquisition (Tandem MS/MS): Select the $[M+H]^+$ ion ($m/z \approx 160.1$) for collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.
- Data Analysis:
 - Confirm that the measured m/z of the parent ion matches the calculated exact mass of $C_7H_{14}NO_3^+$.
 - Analyze the fragmentation pattern.



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Caption: Key predicted fragmentation pathways in MS/MS.

Expected Data Summary

| Ion | Formula | Calculated Exact Mass | Description |
|--------------------|---|-----------------------|---|
| [M+H] ⁺ | C ₇ H ₁₄ NO ₃ ⁺ | 160.0968 | Parent ion (protonated free base) |
| Fragment 1 | C ₆ H ₁₀ NO ₂ ⁺ | 128.0706 | Loss of methanol from the methoxy group |
| Fragment 2 | C ₅ H ₁₀ NO ⁺ | 100.0757 | Loss of the entire methyl ester group followed by rearrangement |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience (Causality): FTIR is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups. It is used to quickly verify the presence of key structural motifs. For this compound, we expect to see characteristic absorption bands for the secondary amine salt (N-H₂⁺), the ester carbonyl (C=O), the ether (C-O-C), and the aliphatic C-H bonds.^{[11][12][13]} The position of these bands provides corroborating evidence for the structure deduced from NMR and MS.

Experimental Protocol

- **Sample Preparation:** No preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically over a range of 4000–400 cm⁻¹.

- Data Analysis: Identify the wavenumbers (cm^{-1}) of the major absorption bands and assign them to their corresponding functional group vibrations.

Expected Data Summary

| Wavenumber (cm^{-1}) | Vibration Type | Functional Group |
|---------------------------------|----------------|--|
| ~3000 - 2700 | N-H Stretch | Secondary Amine Salt (R_2NH_2^+) |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH, CH_2 , CH_3) |
| ~1740 | C=O Stretch | Ester |
| ~1250 - 1050 | C-O Stretch | Ester and Ether |

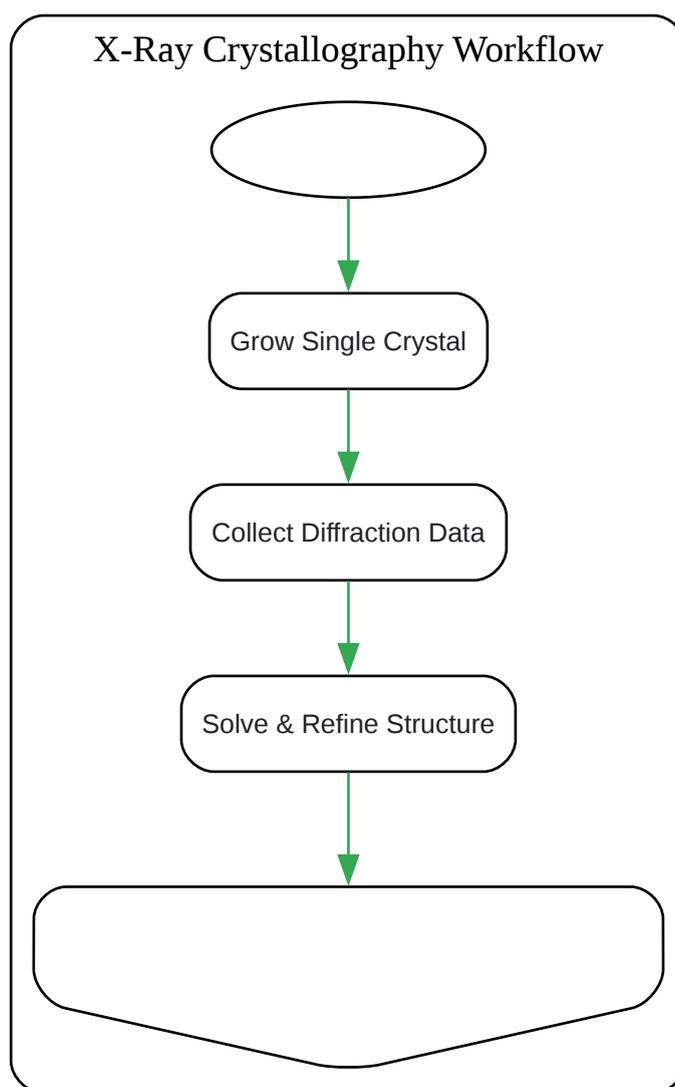
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience (Causality): While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can unambiguously determine the three-dimensional arrangement of atoms in space, including the absolute stereochemistry.^{[14][15][16]} This is the gold-standard technique for confirming the (2R, 4R) configuration. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation (ring pucker) of the pyrrolidine ring and the packing of molecules in the solid state.^{[17][18]}

Experimental Protocol

- Crystal Growth (Rate-Limiting Step): Grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent into a concentrated solution, or slow cooling of a saturated solution. Common solvent systems to screen include methanol/ether, ethanol/hexane, or water/isopropanol.^[18]
- Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo $\text{K}\alpha$ or Cu $\text{K}\alpha$ radiation) and collect the diffraction pattern.^[17]

- **Structure Solution and Refinement:** Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached.
- **Data Analysis:** Analyze the final refined structure. The absolute configuration is typically determined using the Flack parameter, which should refine to a value near zero for the correct enantiomer.



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Caption: Workflow for definitive structure determination via X-ray crystallography.

Conclusion

The structural analysis of **(4R)-4-Methoxy-D-proline methyl ester HCl** requires a rigorous, multi-faceted approach. This guide outlines a validated workflow where each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the atomic connectivity and relative stereochemistry. Mass spectrometry confirms the molecular formula and provides structural clues through fragmentation. FTIR spectroscopy offers rapid verification of key functional groups. Finally, single-crystal X-ray crystallography delivers the ultimate proof, providing an unambiguous three-dimensional structure and confirming the absolute configuration. The convergence of data from all these methods provides the highest level of confidence in the compound's identity, purity, and stereochemical integrity, ensuring its suitability for downstream applications in research and development.

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3. (4R)-4-Methoxy-D-proline methyl ester hydrochloride 95% | CAS: 1628605-28-6 | AChemBlock [[achemblock.com](https://www.achemblock.com/)]
4. 1628605-28-6 | MFCD31555445 | (4R)-4-Methoxy-D-proline methyl ester hydrochloride [[aaronchem.com](https://www.aaronchem.com/)]
5. 536747-01-0 CAS MSDS (D-Proline, 4-methoxy-, methyl ester, (4R)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](https://www.chemicalbook.com/)]
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